molecular formula C18H13F3N2O B11040663 (1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040663
M. Wt: 330.3 g/mol
InChI Key: ZHIIVHHOOTYDNW-UHFFFAOYSA-N
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Description

(1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an imino group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the trifluoromethyl group and the imino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Unique due to its trifluoromethyl group and pyrroloquinoline core.

    (1Z)-1-{[3-(methyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.

    (1Z)-1-{[3-(chloromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)12-6-2-7-13(10-12)22-15-14-8-1-4-11-5-3-9-23(16(11)14)17(15)24/h1-2,4,6-8,10H,3,5,9H2

InChI Key

ZHIIVHHOOTYDNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=O)N3C1

Origin of Product

United States

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